

Solubility Profile of Nopol in Organic Solvents: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **Nopol**, a bicyclic monoterpenoid alcohol, in various common organic solvents. Understanding the solubility characteristics of **Nopol** is critical for its application in pharmaceutical formulations, fragrance development, and as a precursor in chemical synthesis. This document presents quantitative solubility data, details relevant experimental protocols for solubility determination, and offers a visual representation of a general experimental workflow.

Core Data: Quantitative Solubility of Nopol

The solubility of **Nopol** has been determined in a range of organic solvents at 25°C. The following table summarizes this quantitative data, offering a clear comparison of **Nopol**'s solubility across different solvent classes.



| Solvent | Chemical Class | Solubility (g/L) at 25°C[1] | Solubility (g/100mL) at 25°C | Qualitative Solubility |
|-----------------------------|----------------------------|--------------------------------|------------------------------------|---------------------------|
| Tetrahydrofuran (THF) | Ether | 1417.92 | 141.8 | Very High |
| 1,4-Dioxane | Ether | 1054.69 | 105.5 | Very High |
| Dichloromethane | Halogenated Hydrocarbon | 919.99 | 92.0 | Very High |
| Acetone | Ketone | 781.79 | 78.2 | High |
| Acetonitrile | Nitrile | 750.79 | 75.1 | High |
| Dimethylformami de (DMF) | Amide | 629.1 | 62.9 | High |
| Isopropanol | Alcohol | 562.34 | 56.2 | High |
| Ethanol | Alcohol | 548.46 | 54.8 | High[1][2][3] |
| 2-Butanone | Ketone | 538.46 | 53.8 | High |
| n-Propanol | Alcohol | 533.34 | 53.3 | High |
| Ethyl Acetate | Ester | 500.83 | 50.1 | High |
| n-Butanol | Alcohol | 468.09 | 46.8 | Moderate |
| Methanol | Alcohol | 321.57 | 32.2 | Moderate |
| Toluene | Aromatic Hydrocarbon | 233.88 | 23.4 | Moderate |
| Cyclohexane | Cycloalkane | 51.31 | 5.1 | Low |
| n-Heptane | Alkane | 28.63 | 2.9 | Low |
| n-Hexane | Alkane | 12.74 | 1.3 | Low |
| Water | Inorganic | 3.66 | 0.37 | Insoluble[2][3] |



Note: The qualitative solubility classification is based on the quantitative data provided. General statements from various sources confirm that **Nopol** is soluble in organic solvents and oils and is miscible with ethanol at room temperature[2][3].

Experimental Protocols for Solubility Determination

The determination of the solubility of a compound like **Nopol** in organic solvents is a fundamental experimental procedure. A common and reliable method is the isothermal equilibrium method, followed by quantitative analysis.

Objective: To determine the saturation solubility of **Nopol** in a specific organic solvent at a controlled temperature.

Materials and Equipment:

- Nopol (high purity)
- Selected organic solvent (analytical grade)
- Temperature-controlled shaker or water bath
- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.45 μm PTFE)
- Vials with screw caps
- Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC))

Procedure:

Preparation of Supersaturated Solution: Add an excess amount of Nopol to a known volume
of the selected organic solvent in a sealed vial. The amount of Nopol should be sufficient to
ensure that a solid phase remains after equilibrium is reached.



- Equilibration: Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved **Nopol** is achieved.
- Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the constant temperature for several hours to allow the excess solid **Nopol** to settle.
- Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. To avoid aspirating any solid particles, immediately filter the solution using a syringe filter into a pre-weighed volumetric flask.
- Dilution and Quantification: Dilute the filtered solution with the same solvent to a
 concentration that falls within the linear range of the analytical instrument. Analyze the
 diluted solution using a pre-calibrated GC-FID or HPLC method to determine the
 concentration of Nopol.
- Calculation: Calculate the solubility of Nopol in the solvent using the following formula:
 Solubility (g/L) = (Concentration of Nopol in the diluted sample (g/L)) x (Dilution factor)

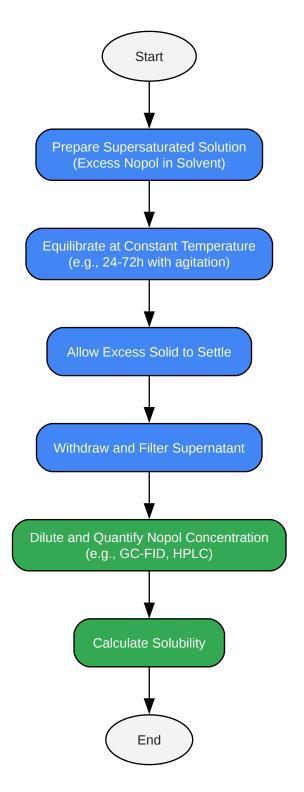
Considerations:

- Purity of Materials: The purity of both Nopol and the solvent is crucial for accurate solubility determination.
- Temperature Control: Maintaining a constant and accurate temperature is critical as solubility is temperature-dependent.
- Equilibration Time: The time required to reach equilibrium may vary depending on the solvent and the physical form of **Nopol**. It is advisable to test samples at different time points to confirm that equilibrium has been reached.
- Analytical Method Validation: The analytical method used for quantification should be validated for linearity, accuracy, and precision.

Experimental Workflow Diagram



The following diagram illustrates the logical workflow for the experimental determination of **Nopol**'s solubility.



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Caption: Workflow for determining the solubility of Nopol.

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